molecular formula C25H18ClF3N4O2S2 B2690838 4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392299-16-0

4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2690838
CAS No.: 392299-16-0
M. Wt: 563.01
InChI Key: MLFOAWWURZLTDS-UHFFFAOYSA-N
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Description

4-Benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a benzamide moiety. The thiadiazole ring is functionalized at the 2-position with a benzamide group (4-benzyl substitution) and at the 5-position with a sulfanyl chain connected to a 2-chloro-5-(trifluoromethyl)phenylcarbamoyl group. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity from the trifluoromethyl and chloro substituents, which may improve membrane permeability and target binding affinity in biological systems . The compound’s synthesis likely involves cyclization of thiosemicarbazide precursors followed by sequential alkylation or acylation steps, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N4O2S2/c26-19-11-10-18(25(27,28)29)13-20(19)30-21(34)14-36-24-33-32-23(37-24)31-22(35)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,30,34)(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOAWWURZLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the benzamide and trifluoromethyl phenyl groups via nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Thiadiazole Core Modifications

N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide () Structure: Features a sulfamoyl group (-SO₂NH-) instead of the carbamoyl methyl sulfanyl (-S-CH₂-CONH-) linker. The 4-chlorophenyl and ethyl groups contribute to moderate lipophilicity (ClogP ~3.2) .

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide () Structure: Dual sulfanyl substituents on the thiadiazole ring and a simpler acetamide terminus.

Benzamide and Aromatic Substitutions

3,4-Dimethoxy-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide () Structure: Replaces the 4-benzyl group with 3,4-dimethoxybenzamide and substitutes the 2-chlorophenyl with 4-(trifluoromethyl)benzyl.

N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()

  • Structure : Incorporates a dimethylsulfamoyl group on the benzamide ring.
  • Impact : The sulfamoyl group enhances solubility but may introduce metabolic liabilities due to enzymatic hydrolysis .

Trifluoromethyl and Chloro Substituents

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()

  • Structure : Replaces the thiadiazole ring with oxadiazole and substitutes the trifluoromethylphenyl group with a 4-chlorobenzyl.
  • Impact : The oxadiazole core may alter electronic properties, reducing π-π stacking interactions compared to thiadiazole derivatives .

Molecular Properties and Bioactivity Trends

Compound Key Substituents Molecular Weight ClogP* Inferred Bioactivity
Target Compound 4-Benzyl, 2-chloro-5-(trifluoromethyl)phenyl, carbamoyl methyl sulfanyl ~565.9 4.1 High potential for kinase inhibition due to trifluoromethyl and chloro groups
Compound 4-Chlorophenyl, ethylsulfamoyl, 2-methylbenzamide ~463.9 3.2 Moderate antimicrobial activity
Compound 3,4-Dimethoxybenzamide, 4-(trifluoromethyl)benzyl ~495.4 2.8 Anticancer activity (in vitro) via ROS generation
Compound Dimethylsulfamoyl, 4-chlorobenzyl ~521.0 3.5 Possible COX-2 inhibition
Compound Oxadiazole core, 4-chlorobenzyl ~463.9 3.8 Antifungal properties

*ClogP values estimated using fragment-based methods.

Biological Activity

4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a thiadiazole ring, a benzamide group, and a trifluoromethyl phenyl group, which contribute to its biological activity. Understanding the biological effects and mechanisms of action of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Value
IUPAC Name 4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Molecular Formula C25H18ClF3N4O2S2
Molecular Weight 492.01 g/mol
CAS Number 392299-16-0

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring through cyclization reactions and the introduction of the benzamide and trifluoromethyl phenyl groups via nucleophilic substitution. Optimization of reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) .

Key Findings:

  • Cytotoxicity: The compound demonstrated IC50 values in the nanomolar range against specific cancer cell lines.
  • Mechanism of Action: The mechanism may involve apoptosis induction characterized by morphological changes such as cell shrinkage and chromatin condensation.

Antimicrobial Activity

In addition to anticancer properties, related compounds have exhibited antimicrobial activity. The presence of the thiadiazole moiety is often associated with enhanced antibacterial and antifungal effects. Studies have reported that similar structures can inhibit bacterial growth effectively .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cancer cells, modulating their activity and leading to cellular apoptosis .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Glioblastoma Cells: A study demonstrated that a series of thiadiazole derivatives showed potent cytotoxicity against glioblastoma cells with IC50 values ranging from 10 nM to 100 nM. The most active compound induced apoptosis through caspase activation .
  • Antimicrobial Testing: Another study evaluated the antimicrobial properties of related compounds against various pathogens, showing significant inhibition zones in agar diffusion tests .

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